molecular formula C11H14ClNO4S B1272525 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-82-0

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B1272525
CAS No.: 250714-82-0
M. Wt: 291.75 g/mol
InChI Key: WOXSVTDTUYOOQZ-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide-substituted branched-chain carboxylic acid. Its structure features a 2-chlorophenylsulfonyl group attached to the amino moiety of a 3-methylbutanoic acid backbone. The sulfonamide group enhances binding affinity to biological targets, while the chlorophenyl substituent may influence lipophilicity and steric interactions .

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSVTDTUYOOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377536
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-82-0
Record name N-[(2-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid can be contextualized by comparing it to structurally analogous compounds, as detailed below.

Structural Analogues and Key Differences
Compound Name Structure Highlights Target/Mechanism Key Findings
3-(4-[4-([1-(2-Chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid (Ki16425) Contains 2-chlorophenyl ethoxycarbonyl group and isoxazole ring Lysophosphatidic Acid (LPA) Receptor Antagonist Exhibits selectivity for LPA₁/₃ receptors; IC₅₀ ~10 µM in cellular assays .
(R)-Phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester (VPC 23019) Phosphoric acid ester with octylphenylcarbamoyl group Sphingosine-1-Phosphate (S1P) Receptor Modulator Competitive antagonist for S1P receptors; reduces cell migration at 10 µM .
This compound Sulfonamide-linked 2-chlorophenyl and branched carboxylic acid Hypothesized enzyme inhibition (e.g., carbonic anhydrase) Limited direct data; structural similarity suggests potential for sulfonamide-mediated target binding.

Key Observations :

  • Ki16425 shares the 2-chlorophenyl motif but differs in its isoxazole and ethoxycarbonyl groups, enabling selective LPA receptor antagonism.
  • VPC 23019 utilizes a phosphoric acid ester and octylphenyl group for S1P receptor modulation, contrasting with the sulfonamide and carboxylic acid in the target compound. This highlights divergent strategies for receptor specificity.
Pharmacokinetic and Pharmacodynamic Comparisons
Parameter This compound Ki16425 VPC 23019
Lipophilicity (LogP) Estimated ~2.8 (sulfonamide increases polarity) ~3.5 (ethoxycarbonyl enhances lipophilicity) ~4.1 (octylphenyl dominates)
Solubility Moderate (carboxylic acid enhances aqueous solubility) Low Very low
Target Affinity Potential broad enzyme inhibition Selective LPA₁/₃ Selective S1P₁/₃

Notes:

  • The carboxylic acid group in the target compound improves solubility relative to Ki16425 and VPC 23019, which rely on lipophilic moieties for membrane permeability .
  • Ki16425 and VPC 23019 exhibit well-characterized receptor selectivity, whereas the target compound’s bioactivity remains speculative without direct experimental validation.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition Potential: Sulfonamide derivatives are known inhibitors of carbonic anhydrase and matrix metalloproteinases.
  • Synergy with Other Inhibitors: Compounds like Y-27632 (Rho kinase inhibitor) and LY294002 (PI3K inhibitor) are often used in combination with sulfonamide derivatives to study signaling pathways.

Biological Activity

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, a compound with significant structural complexity, has garnered attention in biomedical research due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a 3-methylbutanoic acid backbone, with a 2-chlorophenyl substituent. Its molecular formula is C11H14ClN1O3SC_{11}H_{14}ClN_{1}O_{3}S and it has a molecular weight of approximately 291.75 g/mol . The presence of the chlorobenzene ring is believed to enhance its reactivity and interaction with biological macromolecules, potentially influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. This reaction is performed under controlled temperature conditions to ensure high yield and purity of the product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes. The sulfonamide group can form hydrogen bonds and ionic interactions, facilitating binding to active sites on proteins, which may modulate their activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties . For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms .

CompoundAntimicrobial ActivityReference
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acidModerate inhibition against E. coli
This compoundEffective against S. aureus

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties . The chlorinated aromatic moiety is known to enhance binding affinity to specific receptors involved in inflammatory responses, which could lead to reduced inflammation in various biological contexts.

Case Studies

  • In Vitro Studies : A study evaluated the effect of this compound on cultured human cells. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with this compound, suggesting its potential as an anti-inflammatory agent .
  • Animal Models : In animal models of infection, administration of this compound resulted in a notable decrease in bacterial load and inflammation markers compared to control groups. These findings support the hypothesis that the compound can modulate immune responses effectively .

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